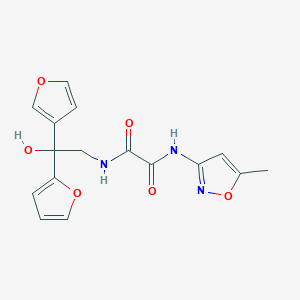

![molecular formula C18H11N3O3S B2594180 (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 313648-11-2](/img/structure/B2594180.png)

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a naphtho[2,1-d]thiazol-2(3H)-ylidene group, which is a type of heterocyclic compound. Heterocycles are common in many natural and synthetic compounds, including many drugs . The compound also contains a nitrobenzamide group, which is a type of aromatic amide. Amides are common functional groups in biochemistry and drug design .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation of the aromatic rings and the amide group. The nitro group is likely to be in the para position to the amide group, as this is a common orientation in nitrobenzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group might make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications

Organic Synthesis and Catalysis

The thiazole moiety present in the compound is known for its role in organic synthesis. Thiazoles can act as ligands in catalytic systems, particularly in cross-coupling reactions . The nitro group of the compound could potentially be reduced to an amine, offering a functional group that can be further derivatized for the synthesis of complex molecules.

Photophysical Research

Compounds containing the naphtho[2,1-d]thiazol moiety have been studied for their photophysical properties . The unique electronic structure of the compound could make it useful in the study of light-emitting materials and the development of organic light-emitting diodes (OLEDs).

Biological Activity

Thiazole derivatives are known to exhibit a wide range of biological activities. They have been explored for their potential as antimicrobial, antifungal, antiviral, and antitumor agents . The specific structure of this compound may offer new avenues for drug development and therapeutic applications.

Material Chemistry

The compound’s structure suggests potential applications in material chemistry, particularly in the creation of naphthoxazole-doped materials . These materials could have unique electronic or optical properties, making them suitable for various technological applications.

Fluorescence Studies

The compound’s potential for fluorescence can be leveraged in biochemical assays and imaging. Its ability to emit light upon excitation could be useful in tracking and analyzing biological processes .

Future Directions

properties

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(13-7-3-4-8-15(13)21(23)24)20-18-19-14-10-9-11-5-1-2-6-12(11)16(14)25-18/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIYJZYWQRXXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

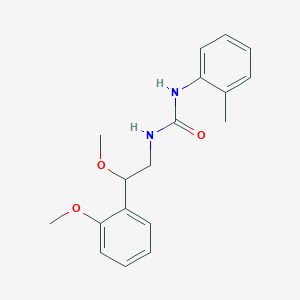

![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)

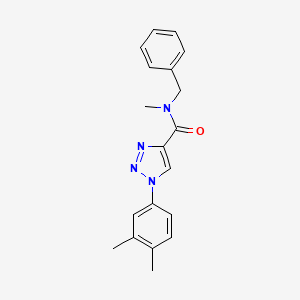

![(2-Methyl-1,3-thiazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594104.png)

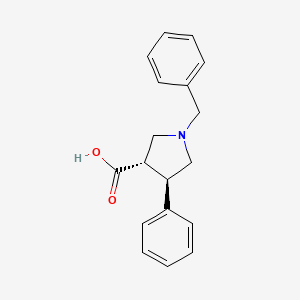

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2594109.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)

![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)